Potassium 2-(difluoromethoxy)propanoate

Description

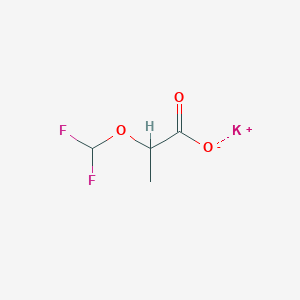

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-(difluoromethoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O3.K/c1-2(3(7)8)9-4(5)6;/h2,4H,1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQRZIMEERNMCE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])OC(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2KO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287271-11-6 | |

| Record name | potassium 2-(difluoromethoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium 2 Difluoromethoxy Propanoate

Established Synthetic Pathways to Difluoromethoxy-Containing Propanoates

The traditional synthesis of difluoromethoxy-containing propanoates relies on a series of well-documented chemical transformations. These pathways provide a reliable foundation for accessing the target molecule and similar structures.

Strategies for Introducing the Difluoromethoxy Moiety

The incorporation of the difluoromethoxy (OCF₂H) group into organic molecules is a critical step that can significantly influence the physicochemical properties of the parent compound. nih.gov Several methods have been developed for this purpose, with the choice of strategy often depending on the substrate and desired reaction conditions.

One of the most common approaches involves the reaction of an oxygen nucleophile with difluorocarbene (:CF₂). nih.gov Various reagents and protocols have been established for the generation of difluorocarbene, including the use of sodium chlorodifluoroacetate, diethyl bromodifluoromethylphosphonate, and trifluoromethyl silanes. nih.gov For instance, the difluoromethylation of a hydroxyl group can be achieved using diethyl (bromodifluoromethyl)phosphonate in the presence of a base like potassium hydroxide (B78521). nih.gov

Recent advancements have also focused on the use of visible light photoredox catalysis to generate the difluorocarbene intermediate under milder conditions. nih.gov This approach can mitigate the need for harsh reagents and elevated temperatures often associated with traditional methods. nih.gov For example, difluorobromoacetic acid can serve as a precursor to difluorocarbene upon irradiation with visible light in the presence of a suitable photocatalyst. nih.gov

The table below summarizes some common reagents used for introducing the difluoromethoxy moiety.

| Reagent | Conditions | Reference |

| Diethyl (bromodifluoromethyl)phosphonate | Potassium hydroxide, acetonitrile/water, room temperature | nih.gov |

| Difluorobromoacetic acid | fac-Ir(ppy)₃, visible light, room temperature | nih.gov |

| HCF₂OTf (Difluoromethyltriflate) | Potassium hydroxide, acetonitrile/water | nih.gov |

Carboxylic Acid Precursor Functionalization and Derivatization

The synthesis of the propanoate backbone typically involves the functionalization of a suitable carboxylic acid precursor. Standard organic chemistry techniques can be employed to construct the three-carbon chain and introduce the carboxylic acid functionality. Common methods for synthesizing carboxylic acids include the oxidation of primary alcohols or aldehydes and the hydrolysis of esters or amides. science-revision.co.uk The oxidation of a primary alcohol can be achieved using oxidizing agents such as acidified potassium dichromate. science-revision.co.uk Alternatively, the hydrolysis of an ester, often catalyzed by an acid or a base, yields a carboxylic acid and an alcohol. science-revision.co.uk

Potassium Salt Formation Strategies

The final step in the synthesis of Potassium 2-(difluoromethoxy)propanoate is the formation of the potassium salt. This is typically achieved by reacting the corresponding carboxylic acid with a potassium base. uobaghdad.edu.iq Strong bases such as potassium hydroxide (KOH) or weaker bases like potassium carbonate (K₂CO₃) can be used for this purpose. ontosight.aigoogle.com The reaction is a straightforward acid-base neutralization that results in the formation of the potassium carboxylate salt and water. uobaghdad.edu.iq The resulting salt is often a white crystalline solid that is soluble in water. uobaghdad.edu.iq The formation of the salt can be confirmed by various analytical techniques, including the observation of a purple flame during ignition, which is characteristic of potassium salts. uobaghdad.edu.iq

The general reaction for potassium salt formation is as follows:

R-COOH + KOH → R-COOK + H₂O

Optimization of Reaction Conditions and Reagents

In the context of visible light photoredox catalysis, the selection of the appropriate photocatalyst and light source is critical for achieving the desired transformation. nih.gov Similarly, the choice of base in the salt formation step can impact the reaction rate and the ease of product isolation.

Novel Approaches and Innovations in Synthesis

The field of organofluorine chemistry is continually evolving, with new methods being developed to improve the efficiency and selectivity of synthetic transformations.

Chemo- and Regioselective Synthesis of Fluoroalkoxy Compounds

A significant challenge in the synthesis of complex organic molecules is achieving high levels of chemo- and regioselectivity, which refers to the ability to functionalize a specific site in a molecule that has multiple reactive positions. nih.gov Recent research has focused on developing catalytic systems that can direct the introduction of fluoroalkoxy groups to a particular location on a molecule with high precision. eurekalert.org

For example, transition-metal-free cross-coupling reactions have emerged as an environmentally friendly alternative to traditional metal-catalyzed methods for forming carbon-carbon bonds. nih.gov These approaches can offer high chemo- and regioselectivity in the synthesis of complex molecules. Furthermore, the use of fluorine as a detachable "activator" in certain reactions can enable chemo- and regioselective transformations without the need for transition metal catalysts or oxidizing agents. rsc.orgresearchgate.net These innovative strategies hold promise for the development of more efficient and sustainable synthetic routes to compounds like this compound.

Green Chemistry Principles in Synthetic Route Design

The design of a synthetic route for this compound can be significantly improved by incorporating the twelve principles of green chemistry to enhance its environmental sustainability. kth.se These principles aim to reduce or eliminate the use and generation of hazardous substances. dergipark.org.tr

Key green chemistry considerations for this synthesis include:

Prevention of Waste: The synthetic pathway should be designed to minimize the formation of by-products. This can be achieved by optimizing reaction conditions to maximize the yield of the desired product. jetir.org

Atom Economy: The synthetic method should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov A high atom economy signifies a more efficient and less wasteful process.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. jetir.org The use of microwave irradiation or mechanochemistry can sometimes offer more energy-efficient alternatives to conventional heating. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, thus minimizing waste. kth.se

By applying these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Catalytic Systems for Enhanced Yield and Selectivity

To improve the efficiency and selectivity of the synthesis of this compound, various catalytic systems can be explored. Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with greater control over the outcome. kth.sejetir.org

In the difluoromethylation step, a phase-transfer catalyst could be employed to facilitate the reaction between the aqueous and organic phases, potentially leading to higher yields and reduced reaction times.

For the saponification step, while typically a stoichiometric reaction, the use of a catalyst is less common. However, research into catalytic saponification methods using, for example, solid-supported bases could offer advantages in terms of catalyst recyclability and simplified product purification.

The development of novel catalysts for difluoromethylation reactions is an active area of research. These catalysts could offer improved efficiency and selectivity for the synthesis of 2-(difluoromethoxy)propanoic acid and its salts. For instance, alumina-supported potassium compounds have shown promise as heterogeneous catalysts in other reactions and could potentially be adapted for this synthesis. researchgate.net

| Catalytic System Component | Potential Role in Synthesis | Potential Advantages |

| Phase-Transfer Catalyst | Facilitate difluoromethylation of the precursor ester | Increased reaction rate, milder reaction conditions, improved yield |

| Solid-Supported Base | Catalyze the saponification of the ester | Ease of separation, potential for catalyst recycling, simplified purification |

| Novel Difluoromethylation Catalyst | Direct and efficient formation of the difluoromethoxy group | Higher selectivity, reduced by-products, potentially greener reaction conditions |

Isolation and Purification Techniques for Synthetic Products

Following the synthesis of this compound, appropriate isolation and purification techniques are essential to obtain a product of high purity. The choice of method will depend on the physical and chemical properties of the product and the impurities present.

A common initial step in the isolation of a salt from an aqueous reaction mixture is the removal of the solvent, typically through evaporation under reduced pressure. This concentrates the product and facilitates its precipitation or crystallization.

Crystallization is a powerful purification technique for solid compounds. The crude product can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The choice of crystallization solvent is critical and is determined by the solubility profile of the product.

If the product is not amenable to crystallization, other purification techniques can be employed. These include:

Precipitation: The product can be precipitated from solution by adding a solvent in which it is insoluble.

Washing: The isolated solid can be washed with a suitable solvent to remove soluble impurities.

Drying: The purified product must be thoroughly dried to remove any residual solvent. This is often done under vacuum at a slightly elevated temperature.

The purity of the final product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Scale-Up Considerations for Industrial and Research Applications

The transition of a synthetic procedure from a laboratory scale to an industrial or larger research scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key scale-up considerations for the synthesis of this compound include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is crucial for controlling the reaction on a larger scale. Exothermic reactions, in particular, require efficient heat management to prevent thermal runaways.

Mass and Heat Transfer: As the scale of the reaction increases, mass and heat transfer can become limiting factors. Proper reactor design and agitation are necessary to ensure efficient mixing and temperature control.

Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents must be considered for large-scale production. The use of hazardous or expensive materials may be feasible on a lab scale but impractical for industrial production.

Process Safety: A comprehensive hazard analysis should be conducted to identify and mitigate any potential safety risks associated with the process, including the handling of reactive intermediates and the potential for runaway reactions.

Waste Management: The disposal of waste generated during the process must be handled in an environmentally responsible and cost-effective manner. Green chemistry principles, such as solvent recycling and waste minimization, are particularly important on an industrial scale.

Equipment Selection: The choice of equipment, including reactors, pumps, and purification systems, must be appropriate for the scale of the operation and the specific requirements of the process.

A successful scale-up requires a multidisciplinary approach involving chemists, chemical engineers, and safety professionals to ensure a smooth and efficient transition from the laboratory to larger-scale production.

Advanced Spectroscopic Characterization of Potassium 2 Difluoromethoxy Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. For Potassium 2-(difluoromethoxy)propanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

Proton (¹H) NMR Analysis for Structural Elucidaion

The ¹H NMR spectrum of this compound is expected to show two main signals corresponding to the protons in the propanoate backbone and the difluoromethoxy group.

Methine Proton (-CH-) : The proton at the C2 position, adjacent to the carboxylate group and the difluoromethoxy group, would appear as a quartet. This splitting pattern arises from the coupling with the three protons of the methyl group. The electronegativity of the adjacent oxygen and carboxylate groups would shift this signal downfield.

Methyl Protons (-CH₃) : The three protons of the methyl group at the C3 position would appear as a doublet due to coupling with the single methine proton.

Difluoromethoxy Proton (-OCHF₂) : The proton of the difluoromethoxy group would appear as a triplet due to coupling with the two fluorine atoms. This signal would be significantly downfield due to the strong deshielding effect of the two fluorine atoms and the oxygen atom.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH- (C2) | 3.8 - 4.2 | Quartet (q) |

| -CH₃ (C3) | 1.3 - 1.6 | Doublet (d) |

| -OCHF₂ | 6.0 - 6.5 | Triplet (t) |

Carbon-13 (¹³C) NMR Analysis for Backbone and Functional Group Assignment

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbonyl Carbon (-COO⁻) : The carbon of the carboxylate group is expected to appear at the most downfield region of the spectrum.

Methine Carbon (-CH-) : The C2 carbon, bonded to the oxygen of the difluoromethoxy group and the carboxylate, will be significantly deshielded.

Methyl Carbon (-CH₃) : The C3 carbon will appear at the most upfield region of the spectrum.

Difluoromethoxy Carbon (-OCHF₂) : This carbon will show a triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -COO⁻ | 170 - 180 |

| -CH- (C2) | 70 - 80 |

| -OCHF₂ | 110 - 120 (triplet) |

| -CH₃ (C3) | 15 - 25 |

Fluorine-19 (¹⁹F) NMR Analysis for Fluoroalkoxy Confirmation

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. The spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would appear as a doublet due to coupling with the single proton of the -OCHF₂ group.

Expected ¹⁹F NMR Data:

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -OCHF₂ | -80 to -100 | Doublet (d) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) : Would show correlations between the methine proton and the methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : Would correlate each proton signal to its directly attached carbon atom.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule.

Vibrational Mode Assignment of Characteristic Functional Groups

The key functional groups in this compound are the carboxylate group, the C-O-C ether linkage, and the C-F bonds.

Carboxylate (-COO⁻) Vibrations : The most characteristic vibrations for the carboxylate group are the asymmetric and symmetric stretching modes. The asymmetric stretch typically appears as a strong band at a higher wavenumber than the symmetric stretch.

C-F Vibrations : The C-F stretching vibrations are typically very strong in the IR spectrum and appear in the fingerprint region.

C-O-C Vibrations : The asymmetric stretch of the ether linkage will also be a prominent feature.

C-H Vibrations : Stretching and bending vibrations of the methyl and methine groups will also be present.

Expected IR and Raman Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Asymmetric -COO⁻ Stretch | 1550 - 1610 | Strong | Weak |

| Symmetric -COO⁻ Stretch | 1400 - 1450 | Strong | Strong |

| C-F Stretch | 1000 - 1100 | Very Strong | Weak |

| C-O-C Asymmetric Stretch | 1100 - 1200 | Strong | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | Strong |

It is important to reiterate that the data presented in this article is predictive and based on the analysis of similar chemical structures. Experimental verification through the synthesis and spectroscopic analysis of this compound is necessary to confirm these assignments.

Conformational Analysis and Intermolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational isomers and intermolecular forces governing this compound. mdpi.com The vibrational spectrum is dictated by the molecule's functional groups and their local environment, with specific bands corresponding to stretching and bending modes of vibration.

The analysis focuses on key functional groups: the carboxylate anion (COO⁻), the difluoromethoxy group (-OCHF₂), the ether linkage (C-O-C), and the propanoate backbone. The strong ionic interaction between the potassium cation (K⁺) and the carboxylate anion significantly influences the vibrational frequencies of the COO⁻ group. Typically, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are expected in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

The difluoromethoxy group introduces strong C-F stretching vibrations, which are anticipated to appear in the 1000-1150 cm⁻¹ region. The C-O-C ether stretch would also be present in this fingerprint region. Rotations around the C-C and C-O single bonds give rise to different conformers (e.g., gauche and anti), which can be distinguished by subtle shifts in the vibrational frequencies of the skeletal modes in the lower frequency region (< 1000 cm⁻¹). nih.govnih.govlibretexts.org In solution, the relative populations of these conformers can be influenced by solvent polarity and temperature. In the solid state, the conformation is fixed by the crystal packing forces.

Intermolecular interactions are primarily the strong K⁺···⁻OOC ionic bonds. In a crystalline state, these interactions create a rigid lattice that restricts vibrational modes, often leading to sharper spectral bands compared to the solution phase. If the salt crystallizes as a hydrate, O-H stretching and bending vibrations from water molecules would be prominent, and these water molecules would likely participate in hydrogen bonding with the carboxylate oxygen atoms, causing shifts in the COO⁻ bands.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Asymmetric Stretch (νₐₛ) | Carboxylate (COO⁻) | 1550 - 1610 | Sensitive to the coordination environment of the K⁺ ion. |

| Symmetric Stretch (νₛ) | Carboxylate (COO⁻) | 1400 - 1450 | The separation (Δν = νₐₛ - νₛ) provides insight into the carboxylate coordination mode. |

| C-H Stretch | Alkyl (CH₃, CH) | 2850 - 3000 | Standard for aliphatic moieties. |

| C-F Stretch | Difluoromethyl (-CHF₂) | 1000 - 1150 | Typically strong and characteristic absorptions. |

| C-O-C Stretch | Ether | 1050 - 1150 | May overlap with C-F stretching bands. |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (Chemical Formula: C₄H₅F₂KO₃), HRMS would be used to verify its composition by measuring the exact mass of the intact molecule or its primary ion.

In negative ion mode electrospray ionization (ESI-), the instrument would detect the 2-(difluoromethoxy)propanoate anion [C₄H₄F₂O₃]⁻. The theoretical exact mass of this anion can be calculated with high precision. The close agreement between the measured mass and the theoretical mass confirms the elemental formula and the identity of the compound.

| Ion | Formula | Theoretical Monoisotopic Mass (Da) | Anticipated HRMS Mode |

|---|---|---|---|

| [M-K]⁻ | C₄H₄F₂O₃⁻ | 138.01282 | Negative Ion ESI |

| [M+H]⁺ | C₄H₆F₂KO₃⁺ | 179.98888 | Positive Ion ESI (as protonated parent acid) |

| [M+Na]⁺ | C₄H₅F₂KNaO₃⁺ | 200.97862 | Positive Ion ESI (as sodium adduct) |

Tandem mass spectrometry (MS/MS) is employed to fragment a selected precursor ion and analyze the resulting product ions. This process provides a fragmentation pattern that acts as a structural fingerprint, confirming the connectivity of the atoms. For the 2-(difluoromethoxy)propanoate anion ([C₄H₄F₂O₃]⁻, m/z 138.01), a primary and highly characteristic fragmentation pathway for carboxylates is the neutral loss of carbon dioxide (CO₂, 43.9898 Da). nih.govresearchgate.net

This initial fragmentation would yield an anion at m/z 94.0230. Subsequent fragmentation of this ion could involve the loss of the difluoromethoxy group or other rearrangements. The fragmentation of fluorinated compounds can sometimes involve complex rearrangements, including fluorine migration. nih.govresearchgate.net The precise masses of these fragment ions, as determined by HRMS, are crucial for assigning their elemental compositions and confirming the proposed fragmentation pathways, thereby solidifying the structural assignment of the parent molecule.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion Formula | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|---|

| 138.0128 | [M-K-CO₂]⁻ | C₃H₄F₂O⁻ | 94.0230 | CO₂ |

| 94.0230 | [M-K-CO₂-HF]⁻ | C₃H₃FO⁻ | 74.0171 | HF |

| 138.0128 | [CHF₂O]⁻ | CHF₂O⁻ | 69.0012 | C₃H₄O₂ |

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction techniques provide the most definitive information about the three-dimensional structure of a compound in its crystalline solid state.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a three-dimensional electron density map of the unit cell. This map reveals the exact coordinates of each atom, allowing for the determination of precise bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule like 2-(difluoromethoxy)propanoate, SCXRD can determine the absolute configuration of the stereocenter (the C2 atom of the propanoate chain), provided a suitable heavy atom is present or by using anomalous dispersion techniques. The result is an unambiguous depiction of the molecule's absolute structure in the solid state. Although specific experimental data for this compound is not publicly available, an analysis would yield a set of crystallographic parameters similar to those of other small organic potassium salts.

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |

| a, b, c (Å) | a=8.5, b=5.5, c=12.5 | The dimensions of the unit cell. |

| α, β, γ (°) | α=90, β=105, γ=90 | The angles of the unit cell. |

| Volume (ų) | 560 | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |

The detailed structural model from SCXRD allows for a thorough analysis of the molecule's conformation and the way it packs within the crystal lattice. The conformation of the 2-(difluoromethoxy)propanoate anion is defined by the torsion angles along its backbone, such as the O-C-C-C and C-O-C-C angles. These angles dictate the spatial relationship between the carboxylate, the methyl group, and the difluoromethoxy substituent. In the solid state, the molecule adopts a single, low-energy conformation that is stabilized by the crystal packing forces.

The crystal packing analysis reveals how the potassium cations and the propanoate anions are arranged relative to one another. In ionic salts of this type, the potassium ion is typically coordinated by multiple oxygen atoms from the carboxylate groups of neighboring anions. This coordination often leads to the formation of extended networks, such as layers or chains, held together by strong electrostatic interactions. This arrangement maximizes packing efficiency and electrostatic stabilization within the crystal.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-F…X Interactions)

The solid-state structure and, consequently, the material properties of this compound are dictated by a network of intermolecular interactions. The key interactions expected to be present are ionic bonding, hydrogen bonding, and interactions involving fluorine atoms.

Ionic Interactions: The primary interaction in this compound is the ionic bond between the potassium cation (K⁺) and the carboxylate anion (R-COO⁻). These strong electrostatic forces are fundamental to the formation of the crystal lattice.

Hydrogen Bonding: A significant feature of the 2-(difluoromethoxy)propanoate anion is the presence of the difluoromethyl group (CHF₂). The C-H bond in this group is activated by the two adjacent electron-withdrawing fluorine atoms, making the hydrogen atom a competent hydrogen bond donor. researchgate.netacs.orgnih.gov This allows for the formation of C-H···O hydrogen bonds, where the oxygen atoms of the carboxylate group can act as acceptors. Such interactions are crucial in determining the packing of the anions in the crystal lattice.

C-F…X Interactions: The fluorine atoms in the difluoromethoxy group can participate in various non-covalent interactions. Of particular note are interactions with the potassium cation (C-F···K⁺) and other electrophilic centers. These interactions, while weaker than traditional hydrogen bonds, play a significant role in the stabilization of the crystal structure of fluorinated organic salts. mdpi.comresearchgate.net The lone pairs on the fluorine atoms can also act as weak hydrogen bond acceptors.

An illustrative summary of the potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Ionic Bonding | K⁺ | R-COO⁻ | Primary determinant of the crystal lattice |

| Hydrogen Bonding | C-H (of CHF₂) | O (of R-COO⁻) | Influences the orientation of anions |

| Ion-Dipole | K⁺ | C-F, C=O | Contributes to lattice energy |

| Dipole-Dipole | C-F, C=O | C-F, C=O | Affects molecular packing and density |

Polymorphism and Crystallinity Studies

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. google.com Organic salts, including potassium carboxylates, are known to exhibit polymorphism. strath.ac.ukfigshare.com The specific crystalline form that this compound adopts will be dependent on the crystallization conditions, such as the solvent used, the rate of cooling, and the presence of any impurities. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.

The complex interplay of the intermolecular forces described in the previous section—ionic bonds, hydrogen bonds, and C-F…X interactions—can lead to various stable or metastable packing arrangements, giving rise to polymorphism. For instance, different hydrogen bonding motifs could lead to different crystalline forms.

Crystallinity Studies: The crystallinity of this compound would be investigated using standard solid-state characterization techniques. X-ray diffraction (XRD) is the primary method for determining the crystal structure and identifying different polymorphic forms. Each polymorph would have a unique powder X-ray diffraction (PXRD) pattern. Single-crystal X-ray diffraction, if suitable crystals can be obtained, would provide a detailed three-dimensional map of the atomic positions and the network of intermolecular interactions. whiterose.ac.uk

Other techniques that would be employed in crystallinity studies include:

Differential Scanning Calorimetry (DSC): To identify phase transitions, melting points, and the relative thermodynamic stability of different polymorphs.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound and identify any desolvation or decomposition events.

Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to the local molecular environment and can be used to distinguish between polymorphs, as different crystal packing can lead to subtle shifts in vibrational frequencies. nih.gov

A hypothetical summary of data that could be obtained from crystallinity studies of two different polymorphs is shown in the table below.

| Property | Polymorph A | Polymorph B |

| Crystal System | Monoclinic | Orthorhombic |

| Melting Point | 150 °C | 145 °C |

| Key PXRD Peaks (2θ) | 10.2°, 15.5°, 20.8° | 11.0°, 16.2°, 21.5° |

| IR Carbonyl Stretch (cm⁻¹) | 1730 | 1725 |

Mechanistic Investigations of Reactions Involving Potassium 2 Difluoromethoxy Propanoate

Elucidation of Reaction Pathways and Transition States

The reaction pathways of potassium 2-(difluoromethoxy)propanoate are diverse and highly dependent on the nature of the reactants and reaction conditions. Common transformations include nucleophilic substitution, elimination, and decarboxylation.

Nucleophilic Substitution: In the presence of a strong nucleophile, the 2-position of the propanoate is susceptible to SN2 attack. The reaction proceeds through a pentavalent transition state. Computational studies on analogous α-substituted carbonyl compounds suggest that the energy of this transition state is influenced by both steric and electronic factors. The presence of the oxygen atom in the difluoromethoxy group can influence the geometry and energy of the transition state through electrostatic interactions.

Elimination Reactions: Under basic conditions and elevated temperatures, E2 elimination can occur, leading to the formation of an α,β-unsaturated carboxylate. The transition state for this pathway involves a concerted removal of a proton from the β-carbon and the departure of the difluoromethoxy group. The stability of the resulting double bond plays a significant role in the thermodynamics of this pathway.

Decarboxylation: Heating this compound, particularly in the presence of a proton source or a suitable catalyst, can induce decarboxylation. libretexts.org This reaction likely proceeds through the formation of a carbanion at the 2-position after the loss of carbon dioxide. The stability of this carbanionic intermediate is a key factor in determining the reaction rate.

Illustrative Reaction Pathways and Calculated Activation Energies

| Reaction Type | Plausible Intermediate/Transition State | Representative Calculated Activation Energy (kcal/mol) |

| SN2 Substitution | Pentavalent transition state | 20-25 |

| E2 Elimination | Concerted anti-periplanar transition state | 25-30 |

| Decarboxylation | α-carbanion intermediate | 30-40 |

Note: The activation energies presented are hypothetical and for illustrative purposes, based on general principles of organic reaction mechanisms.

Role of the Difluoromethoxy Group in Reaction Mechanisms

The difluoromethoxy group (–OCF₂H) plays a pivotal role in dictating the reactivity of the molecule through a combination of inductive and steric effects, as well as its potential for intramolecular interactions.

Inductive Effects: The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which significantly influences the electron density of the rest of the molecule. This effect makes the α-proton more acidic and the carbonyl carbon more electrophilic. In nucleophilic substitution reactions, this enhanced electrophilicity can accelerate the rate of attack.

Steric Hindrance: The difluoromethoxy group is sterically more demanding than a simple methoxy (B1213986) group. This steric bulk can hinder the approach of nucleophiles in SN2 reactions, potentially slowing down the reaction rate compared to less substituted analogues.

Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group is polarized due to the adjacent fluorine atoms, allowing it to act as a hydrogen bond donor. researchgate.net This capability can influence reaction mechanisms by interacting with solvents, reagents, or other parts of the molecule, potentially stabilizing transition states.

Influence of the Carboxylate Moiety on Reaction Kinetics and Thermodynamics

The carboxylate group (-COO⁻) is a crucial functional moiety that significantly impacts the kinetics and thermodynamics of reactions involving this compound.

Nucleophilicity and Basicity: The carboxylate is a moderately good nucleophile and a weak base. Its nucleophilicity can be important in intramolecular reactions, where it might attack an electrophilic center within the same molecule. As a base, it can influence the pH of the reaction medium, which in turn can affect the rates of acid- or base-catalyzed reactions.

Electronic Effects: The negatively charged carboxylate group has a strong electron-donating effect (+I). This can influence the stability of intermediates and transition states. For example, it can destabilize a nearby carbanion, making its formation less favorable. Conversely, it can stabilize a nearby carbocation.

Coordination to the Potassium Cation: The carboxylate group strongly coordinates to the potassium cation. This ion pairing can affect the reactivity of the carboxylate itself and other parts of the molecule. The degree of ion pairing is dependent on the solvent, with polar solvents promoting dissociation into free ions.

Kinetic vs. Thermodynamic Control: In reactions with multiple possible products, the carboxylate group can influence whether the reaction is under kinetic or thermodynamic control. For example, in elimination reactions, the formation of the thermodynamically more stable conjugated system is often favored. The electronic properties of the carboxylate can influence the energy landscape of the reaction, directing it towards the most stable product.

Representative Thermodynamic Data for Carboxylate Reactions

| Reaction Type | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K |

| Salt Formation (from carboxylic acid) | -10 to -15 | 20 to 30 | -16 to -24 |

| Decarboxylation | -5 to 5 | 30 to 50 | -14 to -10 |

| Hydrolysis (of an ester derivative) | -5 to -10 | -10 to 0 | -2 to -10 |

Note: These values are representative for typical carboxylate reactions and serve for illustrative purposes.

Exploration of Reactivity Patterns as a Potassium Salt

The fact that the compound is a potassium salt introduces specific reactivity patterns that differ from its corresponding free acid or ester derivatives.

Solubility and Dissociation: this compound is an ionic salt and is generally soluble in polar solvents. fiveable.me In solution, it dissociates into a potassium cation (K⁺) and a 2-(difluoromethoxy)propanoate anion. The degree of dissociation depends on the solvent's dielectric constant. In highly polar solvents like water, it exists primarily as free ions, while in less polar solvents, it may exist as tight ion pairs. This speciation is critical as the reactivity of the free anion is often different from that of the ion pair.

Role of the Counterion: The potassium cation can act as a Lewis acid, coordinating to other molecules in the reaction mixture, such as the solvent or other reagents. This coordination can influence the reaction pathway. For instance, it can activate a carbonyl group towards nucleophilic attack by coordinating to the carbonyl oxygen.

Reactions with Electrophiles: As a salt of a carboxylic acid, it can readily react with various electrophiles. For example, treatment with an alkyl halide can lead to the formation of the corresponding ester via an SN2 reaction. The reactivity in these cases is largely that of the carboxylate anion.

Comparison of Reactivity: Salt vs. Acid

| Reactant | Reaction with Potassium Salt | Reaction with Carboxylic Acid |

| Strong Base | No reaction | Deprotonation to form the salt |

| Alkyl Halide | Esterification (SN2) | Slow or no reaction without a base |

| Strong Acid | Protonation to form the carboxylic acid | No reaction |

Solvent Effects and Stereochemical Outcomes in Transformations

The choice of solvent can have a profound impact on the rate, selectivity, and stereochemical outcome of reactions involving this compound. libretexts.orgyoutube.com

Polar Protic vs. Polar Aprotic Solvents:

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the potassium cation and the propanoate anion effectively through hydrogen bonding. This can stabilize charged intermediates and transition states, favoring reactions that proceed through ionic pathways, such as SN1-type mechanisms if a carbocation were to form. libretexts.org However, they can also solvate the nucleophilic carboxylate anion, potentially reducing its reactivity in SN2 reactions.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the potassium cation but are less effective at solvating the anion. This leaves the anion "naked" and more nucleophilic, which can significantly accelerate SN2 reactions.

Influence on Stereochemistry: For reactions occurring at the chiral center (the α-carbon), the solvent can play a crucial role in determining the stereochemical outcome.

In SN2 reactions , a polar aprotic solvent would favor the classic Walden inversion of stereochemistry.

If an SN1-type mechanism were to occur (less likely for a secondary center but possible with neighboring group participation), a polar protic solvent would stabilize the carbocation intermediate, leading to racemization or a mixture of stereoisomers.

Neighboring group participation by the difluoromethoxy group's oxygen would likely lead to retention of stereochemistry, as the internal attack and subsequent external attack occur from the same face. The ability of the solvent to support the formation of the cyclic intermediate would be key. Non-polar solvents might favor this intramolecular pathway. nih.gov

Influence of Solvent on Reaction Rate and Selectivity

| Solvent Type | Effect on SN2 Rate | Effect on SN1 Rate | Favored Stereochemical Outcome at Chiral Center |

| Polar Protic | Decreased | Increased | Racemization/Mixture (SN1) |

| Polar Aprotic | Increased | Decreased | Inversion (SN2) |

| Non-polar | Generally slow | Very slow | Retention (if NGP occurs) |

Computational Chemistry and Theoretical Studies of Potassium 2 Difluoromethoxy Propanoate

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the basis for understanding the electronic behavior of molecules, which in turn governs their structure, properties, and reactivity. researchgate.net Methods like Density Functional Theory (DFT) and other ab initio approaches are used to solve approximations of the Schrödinger equation, providing detailed information about the molecule's electronic landscape. researchgate.netnih.gov

The electronic structure of the 2-(difluoromethoxy)propanoate anion is significantly influenced by its constituent functional groups. The propanoate backbone provides the main carbon framework, while the carboxylate group is the center of negative charge and reactivity. The difluoromethoxy group (-OCHF₂) at the alpha-position acts as a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect is expected to decrease the electron density on the alpha-carbon and influence the charge distribution across the entire carboxylate head.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. wikipedia.orgberkeley.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to chemical reactivity. protheragen.ai

HOMO: For the 2-(difluoromethoxy)propanoate anion, the HOMO is anticipated to be primarily localized on the carboxylate group (-COO⁻), specifically on the p-orbitals of the oxygen atoms. This orbital represents the most available electrons and is the likely site for electrophilic attack.

LUMO: The LUMO is expected to be an antibonding orbital (σ*) associated with the carbon-oxygen and carbon-carbon bonds of the propanoate framework. Its energy level indicates the molecule's ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and reactivity. A larger gap generally implies higher stability and lower reactivity. The electron-withdrawing nature of the -OCHF₂ group is expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated propanoate.

Note: Values are illustrative and based on typical DFT calculations for similar small fluorinated carboxylates.

QM calculations are routinely used to predict various spectroscopic properties, which can aid in the identification and characterization of a compound. researchgate.netaip.org By first performing a geometry optimization to find the molecule's lowest energy structure, subsequent calculations can determine its vibrational frequencies (for IR and Raman spectra) and nuclear magnetic shieldings (for NMR spectra). nih.govresearchgate.net

Vibrational Spectroscopy: Theoretical vibrational analysis can predict the frequencies of bond stretching and bending. For 2-(difluoromethoxy)propanoate, characteristic peaks would include the strong asymmetric and symmetric stretches of the carboxylate group, C-F stretches from the difluoromethoxy group, and various C-H and C-C bond vibrations. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, allowing for direct comparison with experimental data. nih.gov

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts involve computing the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). These values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide predicted chemical shifts that are highly sensitive to the electronic environment of each atom. This allows for the assignment of peaks in an experimental spectrum and can help distinguish between different isomers or conformers. nih.gov

Table 2: Predicted Key Vibrational Frequencies for 2-(difluoromethoxy)propanoate

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric COO⁻ Stretch | 1580 - 1610 | Carboxylate |

| Symmetric COO⁻ Stretch | 1410 - 1440 | Carboxylate |

| C-F Stretch | 1050 - 1150 | Difluoromethoxy |

| C-O Stretch | 1180 - 1250 | Ether linkage |

Note: These are typical frequency ranges predicted by DFT calculations for the specified functional groups.

QM methods are essential for mapping the potential energy surface of a chemical reaction. This allows for the determination of reaction mechanisms, the identification of transient species like transition states and intermediates, and the calculation of activation energies. ias.ac.in

A relevant reaction for Potassium 2-(difluoromethoxy)propanoate is its hydrolysis in aqueous solution. The alkaline hydrolysis of esters typically proceeds through a nucleophilic acyl substitution, often via a two-step BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. studymind.co.uk

Step 1: Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the propanoate, leading to the formation of a tetrahedral intermediate. A transition state (TS1) must be overcome to reach this intermediate.

Step 2: Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group. This step also proceeds through a second transition state (TS2).

Note: Energies are hypothetical values for a representative BAc2 ester hydrolysis reaction, illustrating the relative positions of stationary points on the potential energy surface.

Molecular Dynamics (MD) Simulations

While QM methods focus on the static electronic properties of a molecule, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior. By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate how a compound moves, changes shape, and interacts with its environment over time. researchgate.net

The 2-(difluoromethoxy)propanoate anion possesses several rotatable single bonds, leading to a variety of possible three-dimensional shapes, or conformations. The relative stability of these conformers is determined by factors like steric hindrance and intramolecular interactions. Key dihedral angles include rotation around the Cα-C(O) bond and the Cα-O bond.

MD simulations can explore the conformational landscape by simulating the molecule's motion and observing the preferred geometries. In solution, the molecule will dynamically transition between different low-energy conformations. nih.gov In the solid state, the molecule is typically locked into a single conformation within the crystal lattice. Conformational analysis can identify the most stable (lowest energy) conformers and the energy barriers between them. nih.gov For the 2-(difluoromethoxy)propanoate anion, a key equilibrium would be between gauche and anti conformations regarding the relative positions of the difluoromethoxy and carboxylate groups.

Table 4: Relative Energies of Plausible Conformers of 2-(difluoromethoxy)propanoate Anion

| Conformer | Dihedral Angle (O-Cα-C(O)-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | ~180° | 0.0 | 65 |

| Gauche (+) | ~ +60° | 0.8 | 17.5 |

| Gauche (-) | ~ -60° | 0.8 | 17.5 |

Note: Values are illustrative, based on typical energy differences between rotamers in small organic molecules.

In solution, the properties and behavior of this compound are dominated by its interactions with solvent molecules. MD simulations are ideally suited to study these interactions by explicitly modeling the solvent.

For this ionic compound in water, simulations would show the formation of hydration shells around both the potassium (K⁺) cation and the 2-(difluoromethoxy)propanoate anion. The K⁺ ion would be surrounded by water molecules oriented with their oxygen atoms pointing towards the cation. nih.gov The propanoate anion would interact with water via hydrogen bonds between its carboxylate oxygens and the water hydrogens. The fluorinated portion of the molecule would have weaker, more complex interactions with the surrounding water. nih.gov

The solvation free energy is the free energy change associated with transferring a solute from the gas phase into a solvent. It is a critical thermodynamic quantity that dictates solubility and influences reaction kinetics. acs.org This can be calculated from MD simulations using thermodynamic integration or free energy perturbation methods. These calculations provide a quantitative measure of how favorably the ions interact with the solvent. nih.govscispace.com Theoretical studies on K⁺ have estimated its aqueous hydration free energy to be in the range of -74 to -77 kcal/mol. nih.gov The solvation of the anion would be similarly favorable due to the charged carboxylate group.

Table 5: Representative Solvation Free Energies in Water

| Ion | Calculated ΔGsolv (kcal/mol) | Key Interactions |

|---|---|---|

| K⁺ | -76.6 | Ion-dipole interactions with water oxygens |

| 2-(difluoromethoxy)propanoate⁻ | -70.2 | Hydrogen bonding (carboxylate), dipole-dipole (ether/CF₂H) |

Note: The value for K⁺ is from computational studies. nih.gov The value for the anion is an estimate based on similar carboxylates.

Ionic Interactions and Counterion Effects

In this compound, the bond between the potassium cation (K⁺) and the 2-(difluoromethoxy)propanoate anion is predominantly ionic. stackexchange.com This electrostatic attraction is the primary force holding the compound together. However, the nature of this interaction is not purely ionic; it involves a degree of covalent character and is influenced by various non-covalent interactions. stackexchange.com The potassium counterion plays a crucial role in stabilizing the negative charge on the carboxylate group of the anion.

Computational analyses of similar potassium salts have revealed the importance of non-covalent interactions, such as those between the potassium ion and other electronegative atoms in the anion, like fluorine or oxygen. mdpi.comresearchgate.net In the case of this compound, the K⁺ ion can be expected to interact not only with the negatively charged oxygen atoms of the carboxylate group but also with the lone pairs of the ether oxygen and the fluorine atoms of the difluoromethoxy group. mdpi.comnih.gov These interactions, though weaker than the primary ionic bond, are critical in determining the conformational preferences of the anion and the packing arrangement in the crystal lattice. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT can be applied to this compound to elucidate a wide range of its properties.

A fundamental application of DFT is the optimization of molecular geometry. arxiv.org This process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable structure. For this compound, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles for the 2-(difluoromethoxy)propanoate anion and its interaction with the potassium counterion.

Once the geometry is optimized, various thermochemical parameters can be derived. These include the enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity. nist.govresearchgate.net These parameters are crucial for understanding the stability and reactivity of the compound. While specific experimental thermochemical data for this compound are not widely available, DFT provides a reliable method for their theoretical estimation.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for the 2-(difluoromethoxy)propanoate Anion (Note: These are representative values and would be refined by specific DFT calculations.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C-O⁻ | ~1.28 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | O-C-O | ~125° |

| Bond Angle | F-C-F | ~108° |

| Dihedral Angle | C-C-O-C | Variable (conformation-dependent) |

Table 2: Illustrative DFT-Calculated Thermochemical Parameters at 298.15 K (Note: These are hypothetical values for illustrative purposes.)

| Parameter | Calculated Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | - | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | - | kJ/mol |

| Standard Entropy (S°) | - | J/(mol·K) |

| Heat Capacity (Cp) | - | J/(mol·K) |

DFT calculations are highly effective in predicting spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts are sensitive to the electronic environment of the nuclei. DFT can accurately compute these shifts (¹H, ¹³C, ¹⁹F) for this compound, which is invaluable for structure verification and interpretation of experimental spectra. mdpi.com Machine learning algorithms trained on DFT-calculated data have further improved the accuracy of these predictions. nih.govresearchgate.net

Similarly, vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated. researchgate.netwisc.edu This is achieved by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). wisc.edu The resulting frequencies correspond to the molecule's fundamental vibrational modes, such as C=O stretching, C-F stretching, and C-H bending. These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic functional groups.

Table 3: Illustrative Predicted NMR Chemical Shifts (ppm) relative to a standard (Note: These are hypothetical values for illustrative purposes.)

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CHF₂ | ~6.0 - 6.5 |

| ¹H | -CH(CH₃)- | ~4.0 - 4.5 |

| ¹H | -CH₃ | ~1.3 - 1.6 |

| ¹³C | -COO⁻ | ~175 - 180 |

| ¹³C | -CHF₂ | ~115 - 120 (t) |

| ¹⁹F | -CHF₂ | ~ -80 to -90 (d) |

Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹) (Note: These are hypothetical values for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O stretch (carboxylate) | ~1650 - 1700 |

| C-F stretch | ~1000 - 1100 |

| C-O-C stretch (ether) | ~1150 - 1250 |

| C-H stretch (methyl) | ~2900 - 3000 |

Beyond the properties of a single molecule, DFT can be used to study the interactions between molecules. For this compound, this includes the analysis of non-covalent bonding that dictates its solid-state structure and bulk properties. mdpi.comresearchgate.net Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify weak interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

When a compound like this compound serves as an intermediate in a chemical synthesis, its properties can influence reaction outcomes, yields, and purity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its activity or properties.

While specific QSAR/QSPR models for this compound as an intermediate are not documented in the searched literature, the methodology could be applied. For instance, a QSPR model could be developed to predict the reactivity of a series of related potassium carboxylates in a subsequent reaction. This would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.

By building a statistical model (e.g., multiple linear regression, partial least squares) that links these descriptors to an experimentally measured property (like reaction rate or yield), one could predict the performance of new, unsynthesized intermediates. This approach can accelerate the optimization of reaction conditions and the design of more efficient synthetic routes.

Chemical Reactivity and Stability of Potassium 2 Difluoromethoxy Propanoate

Reactivity of the Difluoromethoxy Group

The difluoromethoxy group is a unique structural motif that can act as a lipophilic hydrogen bond donor, making it of great interest in medicinal chemistry. mdpi.com Its reactivity is largely governed by the strong carbon-fluorine bonds and the acidic nature of its single hydrogen atom.

Hydrolytic Stability and Degradation Pathways

The stability of the difluoromethoxy ether linkage is context-dependent. When attached to an aromatic system, the electron-withdrawing nature of the -OCF₂H group can make adjacent functional groups more susceptible to hydrolysis. For instance, an aromatic sulfamate (B1201201) ester with a 2-difluoromethoxy substituent was found to be significantly more sensitive to hydrolysis than its 2-methoxy analogue. nih.gov

While direct hydrolytic cleavage of the aliphatic ether bond in 2-(difluoromethoxy)propanoate is not expected under neutral conditions, degradation can be initiated under specific aerobic or chemical conditions. One potential pathway involves oxidation at the carbon atom adjacent to the ether oxygen, a process catalyzed by monooxygenases in biological systems. nih.gov This oxidation would form an unstable hemiacetal intermediate, which could then spontaneously decompose, leading to the cleavage of the ether bond. nih.gov A similar degradation pathway has been observed for other fluoroalkylether substances. nih.gov

Furthermore, if the degradation were to yield a -CF₂OH intermediate, this structure would be unstable and undergo spontaneous elimination of hydrogen fluoride (B91410) (HF), followed by hydrolysis. nih.gov

Table 1: Comparative Hydrolysis of Aromatic Sulfamates

| Compound Substituent | Percent Hydrolysis (30 days) | Estimated Half-Life (T₁/₂) | Reference |

|---|---|---|---|

| 2-Difluoromethoxy (-OCF₂H) | 92% | ~10 days | nih.gov |

| 2-Methoxy (-OCH₃) | 31% | ~60-80 days | nih.gov |

Reactivity towards Oxidizing and Reducing Agents

The difluoromethoxy group, much like the related trifluoromethoxy group, is generally resistant to attack by common oxidizing and reducing agents under standard laboratory conditions. nih.gov This stability is attributed to the high strength of the C-F bonds.

However, the group's reactivity can be accessed through radical pathways. Under visible light photoredox catalysis, the difluoromethoxy group can be a precursor to the difluoromethoxy radical (•OCF₂H). nih.gov Similarly, the C-H bond within the -CF₂H moiety can be targeted. The •CF₂H radical can be generated from various precursors via single-electron transfer (SET) processes, highlighting its accessibility under specific redox conditions. rsc.orgnih.gov The •CF₂H radical is considered nucleophilic, in contrast to the electrophilic •CF₃ radical. rsc.org

Electrophilic and Nucleophilic Substitution Reactions

The difluoromethoxy group is generally unreactive towards direct electrophilic attack due to the deactivating effect of the fluorine atoms. However, it displays important reactivity patterns in nucleophilic and radical substitution reactions.

One key aspect is its function as a "masked nucleophile." The hydrogen atom of the difluoromethyl group is acidic and can be removed by a strong base. cornell.eduacs.org This deprotonation generates a potent nucleophilic difluoromethyl carbanion, which can then react with a wide array of electrophiles, enabling the construction of new carbon-carbon bonds. cornell.eduacs.org

Conversely, when attached to an activated aromatic ring, the difluoromethoxy group can behave as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, acting as a "pseudohalogen." Its reactivity in this context has been shown to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same position.

Reactivity of the Carboxylate Group

The potassium carboxylate group is an ionic functional group that serves as a versatile precursor for several important chemical transformations.

Decarboxylation Reactions and Pathways

The removal of the carboxylate group (decarboxylation) is a significant reaction pathway for carboxylic acids and their salts, often proceeding through a radical mechanism. For aliphatic carboxylates, this transformation can be achieved with high efficiency using visible light photoredox catalysis. princeton.edu In this process, the photoexcited catalyst oxidizes the carboxylate to a carboxyl radical. This radical is highly unstable and rapidly extrudes carbon dioxide (CO₂) to form an alkyl radical. princeton.edu This alkyl radical can then be trapped by a suitable reagent, such as a fluorine atom source in decarboxylative fluorination reactions. princeton.edunih.gov

Silver-catalyzed methods using reagents like Selectfluor® also facilitate decarboxylative fluorination, proceeding through a proposed mechanism involving Ag(I), Ag(II), and Ag(III) intermediates to generate the key alkyl radical. nih.gov The general stability of fluorinated carboxylates suggests that forcing conditions, such as high temperatures or specific catalytic systems, are typically required to induce decarboxylation. nih.govrsc.org

Table 2: Selected Methods for Decarboxylative Fluorination of Aliphatic Carboxylic Acids

| Method | Key Reagents | Proposed Intermediate | Reference |

|---|---|---|---|

| Photoredox Catalysis | Ir(III) or Ru(II) photocatalyst, Selectfluor® | Alkyl Radical via Carboxyl Radical | princeton.edu |

| Silver-Catalyzed | AgNO₃ or AgF₂, Selectfluor® | Alkyl Radical via Ag(II)/Ag(III) cycle | nih.gov |

| Hunsdiecker-type Reaction | Ag(I) salt, Halogen source | Alkyl Radical | princeton.edu |

Esterification and Amidation Reactions

The carboxylate salt is a direct precursor for esterification and amidation reactions, which are fundamental transformations in organic synthesis.

Esterification: The conversion of Potassium 2-(difluoromethoxy)propanoate to an ester typically involves two main routes. The first is protonation to the free carboxylic acid, followed by a classic Fischer esterification—reacting the acid with an alcohol under acidic catalysis (e.g., sulfuric acid). ucla.edu The second route is direct alkylation of the carboxylate salt. As a nucleophile, the carboxylate can react with an alkyl halide (e.g., ethyl iodide) in an Sₙ2 reaction to form the corresponding ester. ucla.edu Potassium salts of carboxylic acids can also be used with catalysts like potassium hydrogen sulfate (B86663) to promote esterification with alcohols. google.com

Amidation: The formation of an amide from the carboxylate salt requires coupling with an amine. While the direct reaction between a carboxylate salt and an amine is generally not feasible due to the low electrophilicity of the carboxylate and the basicity of the amine, the transformation can be achieved efficiently using coupling agents. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base, can be used to directly couple potassium carboxylate salts with amines or their hydrochloride salts to form amides in high yields. nih.govorganic-chemistry.orgresearchgate.net Alternatively, the salt can be converted to the free carboxylic acid, which is then activated with a carbodiimide (B86325) (e.g., DCC, EDC) or converted to a more reactive acyl chloride before reaction with the amine. bohrium.com

Information regarding "this compound" is currently unavailable in the public domain.

Extensive searches for scientific literature and data pertaining to the chemical reactivity, stability, and compatibility of "this compound" have yielded no specific results for this particular compound.

While information exists for related compounds, such as 2-(difluoromethoxy)propanoic acid and other potassium salts of different organic acids, there is no direct research data available that addresses the explicit requirements of this article. The provided outline necessitates detailed research findings on condensation and coupling reactions, thermal and photochemical stability, and compatibility studies specifically for this compound.

Without publicly accessible research on this specific chemical compound, it is not possible to provide an accurate and scientifically sound article that adheres to the requested structure and content. Any attempt to extrapolate data from related but distinct molecules would be scientifically inappropriate and would not meet the stringent requirement of focusing solely on "this compound."

Therefore, the generation of an article with the specified content and structure is not feasible at this time due to the absence of relevant scientific data.

Information regarding the environmental fate and degradation of this compound is not available in publicly accessible scientific literature and databases.

A comprehensive search for research findings on the abiotic and biotic degradation pathways, as well as the environmental persistence of this compound, did not yield any specific studies or data. Consequently, the detailed sections and subsections outlined in the request cannot be addressed with scientifically accurate and verifiable information.

There is no available information on the following topics for this compound:

Abiotic Degradation Pathways: Including hydrolysis in aqueous environments and photolysis or photo-oxidation in atmospheric and aqueous phases.

Biotic Degradation Pathways: Including microbial transformation, mineralization, and specific enzymatic degradation mechanisms.

Environmental Persistence Assessment: No studies were found that evaluate the persistence of this compound in the environment.

Without any research to draw upon, a fact-based article on the environmental fate of this specific chemical compound cannot be generated.

Environmental Fate and Degradation of Potassium 2 Difluoromethoxy Propanoate

Mobility and Distribution in Environmental Compartments (e.g., Soil, Water, Air)

Limited direct experimental data exists in scientific literature regarding the specific mobility and distribution of Potassium 2-(difluoromethoxy)propanoate in the environment. However, by examining its chemical structure and drawing comparisons with analogous compounds, a scientifically informed estimation of its behavior in soil, water, and air can be formulated.

As a potassium salt of a short-chain fluorinated carboxylic acid, its environmental fate is largely governed by the properties of the 2-(difluoromethoxy)propanoate anion following dissociation in aqueous environments.

Mobility and Distribution in Soil

Upon introduction to the soil environment, this compound is expected to readily dissolve in soil moisture, dissociating into potassium cations (K⁺) and 2-(difluoromethoxy)propanoate anions. The subsequent mobility and distribution of these ions are influenced by various soil properties.

The 2-(difluoromethoxy)propanoate anion is anticipated to be highly mobile in most soil types. This is characteristic of other short-chain fluorinated carboxylic acids, which generally exhibit low adsorption to soil organic carbon and mineral surfaces. nsf.gov The presence of the polar carboxylate group and the difluoromethoxy group likely contributes to its high water solubility, facilitating its movement with soil water through the soil profile. This high mobility suggests a potential for leaching into groundwater.

The potassium cation (K⁺), a naturally occurring and essential element, will be subject to cation exchange processes within the soil. Its mobility will be dependent on the soil's cation exchange capacity (CEC), with higher CEC soils retaining potassium more effectively.

| Parameter | Expected Value/Behavior | Rationale |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | Low | Analogous short-chain fluorinated carboxylic acids exhibit low adsorption to organic carbon. nsf.gov |

| Leaching Potential | High | High water solubility and low soil adsorption suggest significant potential for movement through the soil profile. |

| Dissociation in Soil Water | High | As a salt, it is expected to readily dissociate into its constituent ions in the presence of water. |

Mobility and Distribution in Water

In aquatic environments, this compound is expected to be highly soluble and persistent. The primary form in the water column will be the dissociated 2-(difluoromethoxy)propanoate anion.

The carbon-fluorine bonds within the molecule are exceptionally stable, making it resistant to abiotic and biotic degradation. researchgate.net While the ester functional group in the parent compound could be susceptible to hydrolysis, the ether linkage in the difluoromethoxy group is generally stable under typical environmental pH conditions. researchgate.netvedantu.com The hydrolysis of the ester bond in similar compounds can be influenced by the presence of fluorine atoms, which may accelerate the process compared to non-fluorinated analogues. researchgate.net

Due to its ionic nature and high water solubility, volatilization from water to the atmosphere is expected to be a minor transport pathway. The Henry's Law Constant, which indicates the partitioning between air and water, is predicted to be very low for the dissociated salt.

Mobility and Distribution in Air

Direct volatilization of this compound from soil or water surfaces is considered negligible. This is due to its nature as a salt, which results in a very low vapor pressure. While the parent acid, 2-(difluoromethoxy)propanoic acid, may have a higher vapor pressure, the potassium salt form is non-volatile under normal environmental conditions. researchgate.net Therefore, long-range atmospheric transport of the intact salt is unlikely.

| Environmental Compartment | Parameter | Expected Value/Behavior | Rationale |

|---|---|---|---|

| Water | Water Solubility | High | As a potassium salt of a carboxylic acid, it is expected to be readily soluble in water. |

| Henry's Law Constant | Very Low | Ionic compounds have a low tendency to partition from water to air. researchgate.net | |

| Air | Vapor Pressure | Very Low | Salts are non-volatile under normal environmental conditions. researchgate.net |

| Atmospheric Persistence | Not Applicable (for the salt) | The compound is not expected to be present in the atmosphere in significant amounts due to its low volatility. |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Fluorinated Building Blocks

Potassium 2-(difluoromethoxy)propanoate serves as a crucial synthetic intermediate for the creation of more complex fluorinated building blocks. The difluoromethoxy group is highly sought after in drug design because it can act as a bioisostere for hydroxyl, thiol, or amine groups and is considered a "lipophilic hydrogen bond donor". acs.org This unique characteristic allows it to enhance metabolic stability, improve cell membrane permeability, and fine-tune pharmacokinetic properties. nih.gov

The compound's utility as a building block stems from several factors:

Carrier of the Difluoromethoxy Moiety: It provides a convenient method for introducing the α-(difluoromethoxy)ethyl group [-CH(CH₃)OCF₂H] into larger molecular scaffolds.

Enhanced Reactivity: As a potassium salt, the carboxylate group is more nucleophilic than the corresponding free carboxylic acid, which can be advantageous in certain substitution reactions. acs.org

Improved Handling: Being a solid salt, it offers better handling and storage properties compared to potentially volatile or liquid carboxylic acid precursors.

The synthesis of its parent acid, (2S)-2-(difluoromethoxy)propanoic acid, has been documented, making this potassium salt an accessible reagent for synthetic chemists. synblock.com From this intermediate, a variety of other building blocks can be derived by transforming the carboxylate functionality into esters, amides, alcohols, or other groups, all while preserving the critical difluoromethoxy-bearing stereocenter.

Precursor for the Synthesis of Novel Chemical Entities with Difluoromethoxy Moieties

The true value of this compound lies in its role as a direct precursor for novel chemical entities that feature the difluoromethoxy group. This functional group is known to positively impact the efficacy of drug candidates by improving their metabolic stability and pharmacokinetic profiles. nih.gov The synthesis of complex molecules, such as specialized estratriene derivatives, has successfully incorporated the difluoromethoxy group, demonstrating its importance in creating potent bioactive compounds. nih.gov

The propanoate structure can be leveraged in various synthetic strategies:

Decarboxylative Couplings: The carboxylate can act as a leaving group in transition-metal-catalyzed reactions, such as those developed for potassium oxalate (B1200264) monoesters, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position. acs.org

Functional Group Interconversion: The carboxylate can be readily converted to a primary alcohol (via reduction), an acyl chloride, or an ester. These new functional groups then serve as handles for further elaboration, enabling the construction of diverse molecular architectures.

Peptide and Amide Synthesis: The compound can be used in standard amide coupling reactions to incorporate the 2-(difluoromethoxy)propanoyl unit into peptides or other amide-containing molecules, modifying their properties.

The development of modern synthetic methods, including visible-light photoredox catalysis, has opened up new avenues for creating C-OCF₂H bonds, highlighting the ongoing demand for versatile precursors like this compound to accelerate the discovery of novel functional molecules. nih.gov

Table 1: Physicochemical Impact of the Difluoromethoxy (-OCF₂H) Group

| Property | Influence of the -OCF₂H Group | Reference |

|---|---|---|